4-Biphenylyl Sulfate Potassium Salt
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Overview
Description
Mechanism of Action
Target of Action
Potassium;(4-phenylphenyl) sulfate, also known as 4-BiphenylylSulfatePotassiumSalt, is a complex compoundIt’s known that potassium, a component of this compound, is the major cation (positive ion) inside animal cells . It plays a crucial role in maintaining the membrane potential, which is critical for body functions such as neurotransmission, muscle contraction, and heart function .
Mode of Action
This is achieved through the balance between potassium and sodium ions, maintained by ion pumps in the cell membrane . The 4-phenylphenyl sulfate part of the compound is a salt of gut metabolite phenol sulfate, which is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .
Biochemical Analysis
Biochemical Properties
Potassium;(4-phenylphenyl) sulfate is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . It interacts with various enzymes, proteins, and other biomolecules, playing critical roles in the catalytic or electrochemical functions of the biomolecules in cells .
Cellular Effects
Potassium;(4-phenylphenyl) sulfate influences cell function by inducing reactive oxygen species (ROS) production and decreasing glutathione levels, rendering cells vulnerable to oxidative stress . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Potassium;(4-phenylphenyl) sulfate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Potassium;(4-phenylphenyl) sulfate is involved in sulfur assimilation pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Biphenylyl Sulfate Potassium Salt typically involves the sulfonation of 4-Phenylphenol. The reaction is carried out by reacting 4-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The general reaction can be represented as follows:
[ \text{C}{12}\text{H}{10}\text{O} + \text{H}2\text{SO}4 \rightarrow \text{C}{12}\text{H}{9}\text{O}4\text{S} ] [ \text{C}{12}\text{H}{9}\text{O}4\text{S} + \text{KOH} \rightarrow \text{C}{12}\text{H}{9}\text{O}_4\text{S}\text{K} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of sulfuric acid to 4-Phenylphenol under specific temperature and pressure conditions to ensure complete sulfonation. The resulting product is then neutralized with potassium hydroxide to obtain the potassium salt .
Chemical Reactions Analysis
Types of Reactions
4-Biphenylyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-Phenylphenol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Biphenylyl Sulfate Potassium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to neurotransmission and nociception.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Phenylphenol: The parent compound of 4-Biphenylyl Sulfate Potassium Salt.
4-Biphenylol: Another derivative of 4-Phenylphenol with different functional groups.
Potassium Sulfate: A related compound used in various industrial applications.
Uniqueness
This compound is unique due to its specific sulfate group, which imparts distinct chemical and biological properties. Unlike its parent compound, 4-Phenylphenol, the sulfate group enhances its solubility and reactivity, making it more suitable for certain research and industrial applications .
Properties
IUPAC Name |
potassium;(4-phenylphenyl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZWJPOJVBDEU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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